PF-4693627 is a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation.
PF 4693627
CAS No.: 1312815-93-2
Cat. No.: VC0539264
Molecular Formula: C26H29Cl2N3O3
Molecular Weight: 502.436
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312815-93-2 |
|---|---|
| Molecular Formula | C26H29Cl2N3O3 |
| Molecular Weight | 502.436 |
| IUPAC Name | 1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 |
| Standard InChI Key | CPDNPVKDQXLYHO-JXFKEZNVSA-N |
| SMILES | C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO |
| Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Synthesis
PF-4693627, chemically designated as 1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1s,3s)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide, is synthesized through a multi-step process involving the coupling of substituted benzoxazole intermediates with piperidinecarboxamide derivatives . The compound’s crystalline solid form ensures stability at recommended storage temperatures (-20°C) . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 502.4 g/mol |
| Purity | ≥98% |
| CAS Number | 1312815-93-2 |
| Solubility | DMSO-soluble |
Structural Optimization
Mechanism of Action and Selectivity
mPGES-1 Inhibition
PF-4693627 targets mPGES-1, the terminal enzyme in the arachidonic acid cascade responsible for converting prostaglandin H2 (PGH2) to PGE2. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1/2, PF-4693627 selectively blocks mPGES-1, preserving the production of anti-inflammatory prostacyclin (PGI2) and thromboxane A2 (TXA2) . This selectivity mitigates gastrointestinal and cardiovascular risks associated with COX inhibition .
Enzymatic and Cellular Selectivity
In enzyme assays, PF-4693627 exhibits >10,000-fold selectivity for mPGES-1 over COX-2 (IC >10 µM), TXAS (IC >50 µM), and 5-LO (IC >50 µM) . Cellular studies in human whole blood (HWB) confirmed inhibition of lipopolysaccharide (LPS)-induced PGE2 synthesis (IC = 109 nM) without affecting other prostaglandins .
Preclinical Pharmacological Profile
In Vitro Efficacy
PF-4693627 demonstrates robust activity across species:
| Assay System | IC |
|---|---|
| Human mPGES-1 enzyme | 3 nM |
| Guinea pig mPGES-1 enzyme | 10.79 nM |
| A549 cells (PGE2 inhibition) | 16.24 nM |
| Human whole blood (LPS-stimulated) | 109 nM |
Notably, the compound shows no activity against rat or mouse mPGES-1, limiting rodent model applications but underscoring its human specificity .
In Vivo Anti-Inflammatory Activity
In a guinea pig carrageenan-induced air pouch model, oral administration of PF-4693627 (10 mg/kg) reduced PGE2 levels by 85% within 6 hours, comparable to COX-2 inhibitors but without suppressing PGI2 or TXA2 . Repeated dosing (50 mg/kg/day for 7 days) showed no hepatotoxicity or renal impairment, supporting its safety profile .
Pharmacokinetics and Metabolism
Absorption and Distribution
PF-4693627 exhibits dose-proportional pharmacokinetics in preclinical species:
| Species | Oral Bioavailability | Half-life (h) | C (µg/mL) |
|---|---|---|---|
| Rat | 64% | 2.3 | 1.8 |
| Guinea Pig | 89% | 4.1 | 3.2 |
| Dog | 72% | 6.5 | 4.7 |
The compound’s brain-to-plasma ratio (0.22) suggests limited central nervous system penetration, reducing off-target effects .
Metabolic Stability
Cytochrome P450 (CYP) inhibition assays indicate low interaction potential (IC >50 µM for CYP3A4, 2D6, and 2C9), minimizing drug-drug interaction risks . Plasma protein binding ranges from 92–95% across species, ensuring sustained systemic exposure .
Comparative Analysis with Other mPGES-1 Inhibitors
PF-4693627 surpasses earlier inhibitors like MF63 and compound 44 in selectivity and pharmacokinetics:
| Compound | mPGES-1 IC | HWB IC | Oral Bioavailability |
|---|---|---|---|
| MF63 | 1 nM | 1.3 µM | 22% (rat) |
| Compound 44 | 0.9 nM | 0.14 µM | 50% (rat) |
| PF-4693627 | 3 nM | 0.109 µM | 64–89% |
Its improved metabolic stability and human-specific activity position it as a superior candidate for clinical translation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume